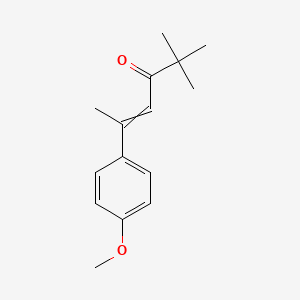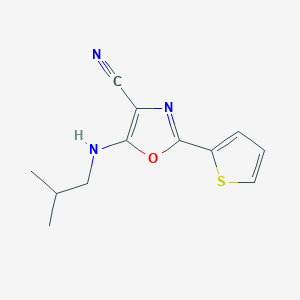
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one, also known as DIMBOA, is a natural compound that is found in various plants, including maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds, which are known for their potent anti-herbivore properties. In
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one involves the activation of various defense pathways in plants. When plants are attacked by herbivores, they release 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one and other benzoxazinoids, which act as deterrents to the herbivores. In addition, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has also been shown to have direct toxic effects on insects, causing damage to their digestive system and other vital organs.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the production of various defense compounds in plants, including phytoalexins and lignin. In addition, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has also been shown to have antioxidant properties, which may help to protect plants from oxidative stress. Furthermore, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one in lab experiments is its potency. It is a highly effective compound against a wide range of insects and has been shown to have potential applications in cancer research. However, one of the main limitations of using 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one is its availability. It is a natural compound that is found in relatively low concentrations in plant material, making it difficult and expensive to extract and purify.
Orientations Futures
There are several potential future directions for research on 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one. One area of interest is the development of more efficient methods for the extraction and purification of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one from plant material. Another area of interest is the development of synthetic analogs of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one that may have improved potency and selectivity. Furthermore, research on the potential applications of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one in cancer research and food preservation is ongoing and may lead to the development of new therapeutic and preservative agents.
Méthodes De Synthèse
The synthesis of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one involves several steps, including the extraction of benzoxazinoids from plant material, followed by purification and isolation of 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one. The most common method of extraction involves the use of organic solvents such as methanol or ethanol. The extracted material is then purified using chromatographic techniques such as HPLC or TLC. The isolated compound is then characterized using spectroscopic techniques such as NMR, IR, and MS.
Applications De Recherche Scientifique
5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been extensively studied for its anti-herbivore properties. It has been shown to be effective against a wide range of insects, including aphids, caterpillars, and beetles. In addition, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has also been shown to have antimicrobial properties, making it a potential candidate for use in food preservation. Furthermore, 5-(4-methoxyphenyl)-2,2-dimethyl-4-hexen-3-one has been shown to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-2,2-dimethylhex-4-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11(10-14(16)15(2,3)4)12-6-8-13(17-5)9-7-12/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHHVHHMCAHJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(C)(C)C)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5538091 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5798368.png)
![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5798378.png)
![3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5798398.png)
![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)
![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)

![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)
![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)

![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)